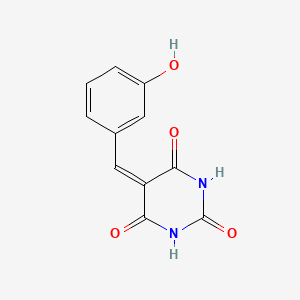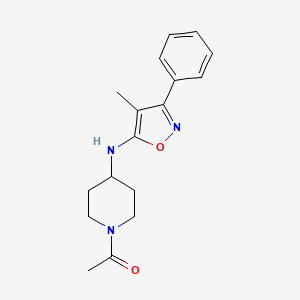![molecular formula C15H14N4O2S B5025336 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5025336.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole and pyrimidine, both of which are heterocyclic aromatic compounds with nitrogen and sulfur atoms . It also contains a 3,4-dimethoxyphenyl group, which is a common motif in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of such compounds can be characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, thiazole and pyrimidine rings can participate in various organic reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For similar compounds, properties like solubility, melting point, boiling point, and stability can be determined experimentally .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment. If ingested or in case of contact with skin or eyes, immediate medical assistance should be sought .
Future Directions
Future research could focus on exploring the biological activity of this compound and its potential therapeutic applications. For instance, compounds with similar structures have shown potential as therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-12-5-4-10(8-13(12)21-2)11-9-22-15(18-11)19-14-16-6-3-7-17-14/h3-9H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXPMDOTWVKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5025253.png)
![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025260.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B5025272.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanone hydrochloride](/img/structure/B5025294.png)
![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)

![5-chloro-2-[2-(4-morpholinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B5025309.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B5025314.png)
![1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5025316.png)
![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5025324.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5025337.png)

![2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B5025353.png)